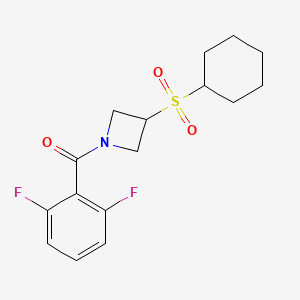
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2,6-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, the cyclohexylsulfonyl group, and the 2,6-difluorophenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic ring could affect its solubility, while the azetidine ring could influence its reactivity.Scientific Research Applications
Enantioselective Catalysis
- Application : Used in catalytic asymmetric addition reactions. A study demonstrated that chiral azetidine compounds, similar in structure to the given compound, can catalyze the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes with high enantioselectivity. This indicates potential applications in synthesizing chiral compounds for pharmaceuticals and fine chemicals (Wang et al., 2008).
Synthesis of Novel Compounds
- Application : In the design and synthesis of new azetidinone-based compounds. A study explored the synthesis of substituted azetidinones derived from a dimer of Apremilast, showing the versatility of azetidinones in creating new pharmaceutical compounds (Jagannadham et al., 2019).
Radical Cyclization in Organic Synthesis
- Application : Utilized in the radical cyclization of dihydropyridones, forming nitrogen heterocycles with a trifluoromethyl group at the bridgehead position. This method is significant in organic synthesis for constructing complex molecular structures (Okano et al., 1996).
Development of Herbicidal and Insecticidal Agents
- Application : Investigated for herbicidal and insecticidal activities. Research on N-phenylpyrazolyl aryl methanones derivatives, similar in structure, showed potential for use in agricultural pest control (Wang et al., 2015).
Photochemical Applications
- Application : Explored in photochemically induced radical alkenylation of C(sp3)–H bonds, indicating potential uses in photochemistry and synthesis of natural products and pharmaceuticals (Amaoka et al., 2014).
Pharmaceutical Synthesis
- Application : In the synthesis of monobactams and β-lactam antibiotics, illustrating the role of azetidinone derivatives in medicinal chemistry (Cerić et al., 2000).
Catalyst Development
- Application : Used in the development of catalysts for Baeyer–Villiger oxidation, a vital reaction in organic synthesis and pharmaceutical production (Martins et al., 2016).
Novel Material Synthesis
- Application : In the preparation of new polymeric materials like poly(arylene ether sulfone)s, indicating its utility in advanced material science (Shi et al., 2017).
Future Directions
properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3S/c17-13-7-4-8-14(18)15(13)16(20)19-9-12(10-19)23(21,22)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWDJCYWUVFPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2,6-difluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2744657.png)
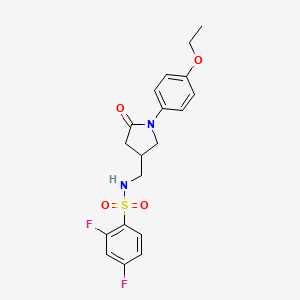
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2744659.png)
![3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B2744660.png)
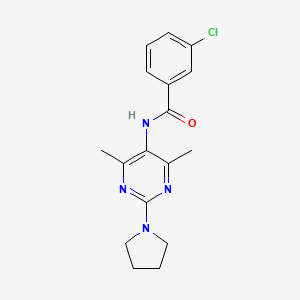
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)
![5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2744668.png)
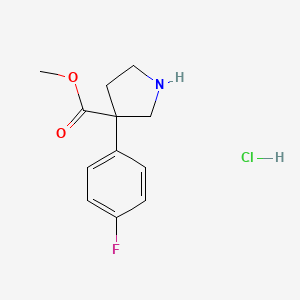
![1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2744670.png)
![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B2744675.png)
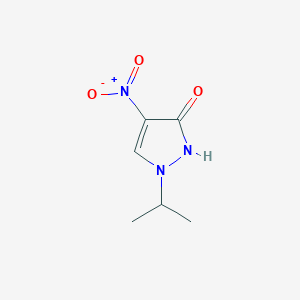
![2-Ethyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744677.png)
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2744679.png)